Scabertopin
Overview
Description
Scabertopin is a natural product found in Elephantopus scaber and Elephantopus mollis . It is one of the major sesquiterpene lactones . The molecular formula of Scabertopin is C20H22O6 .
Molecular Structure Analysis
The IUPAC name of Scabertopin is (3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl-2-methylbut-2-enoate . The molecular weight is 358.4 g/mol . The structure of Scabertopin includes α-methylene-γ-lactone and butenolide moieties .Physical And Chemical Properties Analysis
Scabertopin has a molecular weight of 358.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 78.9 Ų .Scientific Research Applications
Antitumor Activity in Bladder Cancer
Scabertopin, a major sesquiterpene lactone derived from Elephantopus scaber L. , has been studied for its antitumor activity, particularly in bladder cancer. Research indicates that Scabertopin can induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species (ROS). This process not only leads to cell death but also inhibits the migration and invasion abilities of bladder cancer cells . The compound’s selective toxicity towards cancer cells over normal cells suggests its potential as a safe and effective anticancer drug.
Necroptosis Induction
The ability of Scabertopin to induce RIP1/RIP3-dependent necroptosis is a significant finding. Necroptosis is a form of programmed cell death distinct from apoptosis, and Scabertopin’s role in this pathway could be pivotal in cancer treatment strategies . By promoting ROS generation, Scabertopin activates necroptotic signaling pathways, offering a new avenue for therapeutic intervention.
Reactive Oxygen Species (ROS) Production
Scabertopin’s mediation of necroptosis through the induction of ROS is noteworthy. ROS are chemically reactive molecules containing oxygen, which, in excess, can damage cells. The targeted increase in ROS within cancer cells by Scabertopin suggests a method to selectively kill cancer cells without harming normal cells .
Inhibition of Cell Migration and Invasion
The compound has been shown to inhibit the expression of MMP-9 by inhibiting the FAK/PI3K/Akt signaling pathway. This results in a reduction of the migration and invasion abilities of bladder cancer cells, which is crucial in preventing cancer metastasis .
Focal Adhesion Kinase (FAK) Phosphorylation
Scabertopin’s effect on the phosphorylation of FAK is another area of interest. FAK is a protein tyrosine kinase that plays a critical role in cellular processes such as spreading, migration, and survival. The modulation of FAK activity by Scabertopin could be a key mechanism in its anticancer effects .
Potential Drug Safety and Efficacy
The safety profile of Scabertopin is highlighted by its lower half-inhibition rate on various bladder cancer cell lines compared to human ureteral epithelial immortalized cells. This indicates a higher selectivity for cancer cells, suggesting that Scabertopin could be developed into a safe and effective anti-bladder cancer drug .
Safety And Hazards
properties
IUPAC Name |
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?
A1: Scabertopin induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, Scabertopin inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []
Q2: What is the structure of Scabertopin and are there other similar compounds found in Elephantopus scaber?
A2: Scabertopin belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isoscabertopin, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []
Q3: What is the in vitro activity of Scabertopin and related compounds against cancer cells?
A3: Scabertopin, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []
Q4: Has the structure of Scabertopin been modified to enhance its activity?
A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and Scabertopin, leading to the synthesis of new derivatives with varying antitumor activities. []
Q5: Are there any ongoing research efforts focused on developing Scabertopin as a potential anticancer drug?
A5: Research on Scabertopin continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to Scabertopin, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of Scabertopin and its derivatives for cancer treatment.
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